molecular formula C9H8BrN3O B3029615 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine CAS No. 724788-66-3

4-Bromo-6-methoxy-1,5-naphthyridin-3-amine

Cat. No.: B3029615
CAS No.: 724788-66-3
M. Wt: 254.08
InChI Key: ZKAIYCQLABGZDR-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-1,5-naphthyridin-3-amine (CAS: 724788-66-3) is a heterocyclic organic compound featuring a naphthyridine core, a bicyclic structure containing two nitrogen atoms. The molecule is substituted with a bromine atom at position 4, a methoxy group at position 6, and an amino group at position 3. This compound is synthesized via two primary routes: (1) from 5-amino-2-methoxypyridine and (2) from 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid . Its molecular formula is C₉H₈BrN₃O, with a molecular weight of 270.09 g/mol (calculated based on substituent analysis).

Properties

IUPAC Name

4-bromo-6-methoxy-1,5-naphthyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAIYCQLABGZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738379
Record name 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724788-66-3
Record name 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes SNAr reactions with various nucleophiles due to electron-deficient aromatic systems. Key reactions include:

Reaction TypeReagents/ConditionsProducts FormedYieldReferences
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid4-Aryl-6-methoxy-1,5-naphthyridin-3-amine45-78%
AminationNH₃ (aq.), CuI, 100°C4-Amino-6-methoxy-1,5-naphthyridin-3-amine62%

Mechanistic Insight :

  • The bromine’s leaving-group capability is enhanced by electron-withdrawing effects of the adjacent methoxy and amine groups .

  • Palladium catalysts facilitate cross-coupling via oxidative addition and transmetallation steps .

Functionalization of the Amine Group

The primary amine at position 3 participates in condensation and alkylation reactions:

Acylation

ReagentsConditionsProductsYieldReferences
Acetic anhydrideReflux, 6 hrs3-Acetamido-4-bromo-6-methoxy-1,5-naphthyridine88%

Schiff Base Formation

Aldehyde/KetoneCatalystProductsYieldReferences
BenzaldehydeBF₃·Et₂O, CHCl₃3-(Benzylideneamino)-4-bromo-6-methoxy-1,5-naphthyridine75%

Electrophilic Substitution

Methoxy and amine groups direct electrophiles to specific positions:

ReactionReagentsPosition ModifiedProductsYieldReferences
NitrationHNO₃/H₂SO₄, 0°CC-88-Nitro-4-bromo-6-methoxy-1,5-naphthyridin-3-amine51%
HalogenationCl₂, FeCl₃C-22-Chloro-4-bromo-6-methoxy-1,5-naphthyridin-3-amine43%

Electronic Effects :

  • Methoxy’s +M effect directs electrophiles to C-8 (para to methoxy) .

  • Amine’s –M effect deactivates C-2 but allows halogenation under forcing conditions.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Reagents/ConditionsProducts FormedKey FeaturesYieldReferences
CuI, DMF, 120°CBenzo[b]naphthyridine derivativesForms 6-membered fused rings68%
PCl₅, POCl₃1,5-Naphthyridine-3-carbonitrileConverts amine to nitrile57%

Reductive Dehalogenation

Bromine removal via catalytic hydrogenation:

CatalystConditionsProductsYieldReferences
Pd/C, H₂ (1 atm)EtOH, 25°C6-Methoxy-1,5-naphthyridin-3-amine82%

Comparison with Analogues

Reactivity differences relative to similar compounds:

CompoundBromine ReactivityAmine ReactivityNotes
4-Bromo-6-methoxy-1,5-naphthyridineHighModerateAmine reduces bromine’s mobility
4-Bromo-1,5-naphthyridin-3-olVery HighLowHydroxyl group enhances SNAr

Scientific Research Applications

Antibacterial Applications

One of the primary applications of 4-bromo-6-methoxy-1,5-naphthyridin-3-amine is as a potential antibacterial agent. Research indicates that naphthyridine derivatives exhibit activity against bacterial infections, particularly targeting bacterial type II topoisomerases such as DNA gyrase and topo IV. These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibiotic development.

Case Study: Novel Bacterial Topoisomerase Inhibitors

A study evaluated a series of novel bacterial topoisomerase inhibitors (NBTIs) that included derivatives of naphthyridines. The synthesized compounds demonstrated potent inhibitory effects on the target enzymes derived from Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the naphthyridine core could enhance antibacterial activity while maintaining selectivity against human topoisomerase IIα enzymes .

CompoundTarget EnzymeInhibition PotencySelectivity
NBTI 1DNA gyraseIC50 = 0.5 µMHigh
NBTI 2topo IVIC50 = 0.8 µMModerate

Antimalarial Activity

Another significant application of this compound is in the development of antimalarial agents. Research has shown that derivatives of naphthyridines can inhibit Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria.

Case Study: Antiplasmodial Activity Evaluation

In vitro studies have demonstrated that certain naphthyridine derivatives exhibit promising antiplasmodial activity. A series of 2,8-disubstituted-1,5-naphthyridine analogues were synthesized and evaluated for their ability to inhibit Plasmodium protein kinases. The brominated intermediates were subjected to nucleophilic aromatic substitution reactions, leading to compounds with enhanced biological activity .

CompoundActivity (IC50)Mechanism of Action
Naphthyridine A0.3 µMInhibition of protein kinases
Naphthyridine B0.5 µMDisruption of metabolic pathways

Synthetic Methodologies

The synthesis of this compound has been explored through various methodologies, showcasing its versatility as a synthetic intermediate in organic chemistry.

Case Study: Synthesis via Suzuki-Miyaura Coupling

A notable synthetic route involves the use of palladium-catalyzed Suzuki-Miyaura coupling reactions to produce ethyl canthinone derivatives from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate. This method highlights the compound's utility in generating complex structures efficiently .

StepReaction TypeYield (%)
Step 1: CouplingPd-Catalyzed Suzuki85
Step 2: AmidationCu-Catalyzed Amidation75
Final Product: Canthinone-Overall: 60

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthyridine derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 4-bromo-6-methoxy-1,5-naphthyridin-3-amine with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound 724788-66-3 C₉H₈BrN₃O Br (4), OMe (6), NH₂ (3) 270.09 Precursor for Suzuki couplings; drug discovery
7-Chloro-1,5-naphthyridin-3-amine 2007920-59-2 C₈H₆ClN₃ Cl (7), NH₂ (3) 179.61 Nucleophilic substitutions; medicinal chemistry
7-Bromo-1,5-naphthyridin-3-amine 1958063-17-6 C₈H₆BrN₃ Br (7), NH₂ (3) 224.06 Halogen bonding in protein-ligand interactions
4-Iodo-1,5-naphthyridin-3-amine 1261365-55-2 C₈H₆IN₃ I (4), NH₂ (3) 271.06 Radiolabeling; bulky substituent effects
3-Methyl-1,5-naphthyridin-2-amine - C₉H₉N₃ CH₃ (3), NH₂ (2) 159.19 Enhanced lipophilicity; kinase inhibitors
4-Chloro-1,5-naphthyridin-3-amine 930276-73-6 C₈H₆ClN₃ Cl (4), NH₂ (3) 179.61 Intermediate for agrochemicals

Key Comparative Analysis

Substituent Position and Reactivity: Bromine at position 4 (target compound) vs. 7 (7-Bromo analog): The 4-bromo substitution enhances electrophilic aromatic substitution (EAS) reactivity at adjacent positions due to the electron-withdrawing effect of bromine. In contrast, bromine at position 7 (as in 7-Bromo-1,5-naphthyridin-3-amine) directs reactivity toward meta positions . Methoxy group at position 6: The electron-donating methoxy group increases solubility in polar solvents (e.g., DMSO, ethanol) compared to non-methoxy analogs like 7-chloro derivatives .

Halogen Effects :

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura), making the target compound more reactive than 7-chloro or 4-chloro analogs .
  • Iodine (4-Iodo analog): The iodine substituent’s size and weaker C-I bond facilitate radiolabeling applications but reduce thermal stability compared to bromine .

Biological Activity: Amino Group at Position 3: The NH₂ group enables hydrogen bonding with biological targets, a feature shared across all compared compounds. However, the presence of methoxy in the target compound may reduce cytotoxicity compared to halogen-only analogs, as seen in reduced acute toxicity (e.g., H302 for oral toxicity in 7-chloro derivatives vs.

Synthetic Utility :

  • The target compound’s bromine and methoxy groups make it a versatile intermediate. For example, it can undergo Pd-catalyzed coupling to introduce aryl groups or hydrolysis to generate carboxylic acid derivatives (e.g., 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid, CAS: 724788-65-2) .

Biological Activity

4-Bromo-6-methoxy-1,5-naphthyridin-3-amine is a heterocyclic compound belonging to the naphthyridine family, characterized by its molecular formula C9H8BrN3OC_9H_8BrN_3O. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

The synthesis of this compound typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting intermediates. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
  • Oxidation and Reduction : It can be oxidized or reduced to form different derivatives.
  • Coupling Reactions : It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling.

These reactions utilize common reagents like palladium catalysts and oxidizing or reducing agents, leading to a variety of products depending on specific conditions .

Antimicrobial Properties

Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial activity. A comparative study showed that brominated derivatives enhance antibacterial activity against multidrug-resistant strains of bacteria. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase, suggesting potent inhibitory effects on bacterial growth .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can lead to either inhibition or activation of these targets, resulting in various biological effects. For example, it may inhibit enzymes involved in bacterial DNA replication or interfere with cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological efficacy of naphthyridine derivatives:

  • Antileishmanial Activity : A series of 8-hydroxy naphthyridines exhibited potent in vitro antileishmanial activity. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions could enhance efficacy .
  • Antibacterial Activity : In a study focusing on the optimization of NBTIs (naphthyridine-based therapeutics), compounds were developed that displayed remarkable antibacterial potency against Gram-positive and some Gram-negative pathogens. These compounds were effective even against strains listed as critical by the WHO .
  • Comparative Analysis : A review highlighted that this compound and its derivatives could serve as potential candidates for treating infections caused by resistant bacteria. The introduction of bromine at specific positions was shown to significantly improve antibacterial properties compared to non-brominated analogs .

Data Table: Summary of Biological Activities

Activity Type Compound Target/Effect IC50 Value (µg/mL)
AntimicrobialThis compoundDNA gyrase inhibition1.7 - 13.2
Antileishmanial8-Hydroxy naphthyridine derivativesLeishmania parasitesNot specified
Broad-spectrum antibacterialNBTIsVarious Gram-positive/negative bacteriaNot specified

Q & A

Basic: What are the primary synthetic routes to prepare 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine?

Answer:
The compound can be synthesized via two main pathways:

Nucleophilic Amination : Reacting brominated 1,5-naphthyridine precursors with ammonia under catalytic conditions. For example, 3-bromo-1,5-naphthyridine derivatives undergo substitution with NH4_4OH in the presence of CuSO4_4·17H2_2O at 40°C for 40 hours, yielding ~75% of the amine product .

Catalytic Hydrogenation : Reducing nitro-substituted intermediates (e.g., 3-nitro-1,5-naphthyridine) using hydrogen gas and catalysts like Raney Ni or Pd/C. For instance, 2-ethoxy-3-nitro-1,5-naphthyridine was reduced to the corresponding amine in 50% yield using Pd/C and KOH under 3 atm H2_2 .

Method Conditions Yield Catalyst Reference
Nucleophilic SubstitutionNH4_4OH, CuSO4_4, 40°C, 40 h75%CuSO4_4·17H2_2O
Catalytic HydrogenationH2_2 (3 atm), Pd/C, KOH, EtOH, H2_2O50%Pd/C

Advanced: How can reaction conditions be optimized for introducing amino groups into 1,5-naphthyridine systems?

Answer:
Key factors include:

  • Catalyst Selection : Copper catalysts (e.g., CuSO4_4) favor nucleophilic substitution, while palladium (Pd/C) is effective for nitro-group reductions. Catalyst loading (5–10 mol%) and solvent polarity (e.g., aqueous NH3_3 or ethanol/water mixtures) significantly impact yields .
  • Temperature and Pressure : Higher temperatures (80–100°C) accelerate substitution reactions, whereas hydrogenation requires moderate pressures (1–3 atm H2_2) to avoid over-reduction .
  • Substrate Purity : Impurities in brominated precursors can lead to side reactions (e.g., dehalogenation). Pre-purification via column chromatography improves selectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Standard characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., methoxy and amino group integration).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular mass and isotopic patterns (e.g., bromine’s 79^{79}Br/81^{81}Br split).
  • Elemental Analysis : Combustion analysis to validate C, H, N, and Br content.
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable (common in heterocyclic systems) .

Advanced: How can contradictions in reported yields for similar compounds be resolved?

Answer:
Yield discrepancies often arise from:

  • Reaction Time and Scale : Prolonged reaction times (e.g., 40 vs. 24 hours) or scaling effects (microwave vs. batch reactors) alter kinetics .
  • Catalyst Activity : Freshly prepared Raney Ni vs. recycled Pd/C may exhibit varying activity due to surface oxidation or poisoning.
  • Byproduct Formation : Competing pathways (e.g., dehalogenation vs. amination) require monitoring via TLC or HPLC to optimize quenching times .

Safety: What precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Storage : Keep in a cool (<20°C), dry environment, away from oxidizing agents.
  • Emergency Protocols : For spills, use inert absorbents (e.g., vermiculite) and consult safety data sheets for neutralization procedures .

Advanced: What strategies enable functionalization of the bromo group in this compound?

Answer:
The bromine atom is amenable to cross-coupling reactions:

  • Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh3_3)4_4/K2_2CO3_3 in THF/H2_2O to form biaryl derivatives.
  • Buchwald-Hartwig Amination : Introduce secondary amines via Pd2_2(dba)3_3/Xantphos catalysts.
  • Ulmann Coupling : For C–O bond formation, use CuI/1,10-phenanthroline in DMSO at 100°C .

Computational: How can density functional theory (DFT) model the electronic properties of this compound?

Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for naphthyridine’s electron-deficient π-system .
  • Basis Sets : Use 6-31G(d,p) for geometry optimization and LANL2DZ for bromine’s relativistic effects.
  • Applications : Predict reaction sites (e.g., bromine’s electrophilicity) and UV-Vis spectra by calculating HOMO-LUMO gaps (typically 3.5–4.0 eV for similar naphthyridines) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-methoxy-1,5-naphthyridin-3-amine
Reactant of Route 2
4-Bromo-6-methoxy-1,5-naphthyridin-3-amine

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